molecular formula C20H21ClFN5O B279651 N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide

N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide

Katalognummer: B279651
Molekulargewicht: 401.9 g/mol
InChI-Schlüssel: JEFAQXDDIBDQAD-CMDGGOBGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide, commonly known as CFTRinh-172, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cystic fibrosis. CFTRinh-172 has been shown to selectively inhibit the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for regulating the transport of chloride ions across cell membranes.

Wirkmechanismus

N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamideinh-172 selectively inhibits the N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide protein by binding to a specific site on the protein, known as the regulatory domain. This prevents the this compound protein from opening and allowing chloride ions to pass through the cell membrane. N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamideinh-172 has been shown to be highly selective for the this compound protein, and does not affect other chloride channels or ion transporters.
Biochemical and Physiological Effects:
N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamideinh-172 has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamideinh-172 can increase the stability of mutant this compound proteins, and can also reduce the activity of other proteins that interact with this compound. In vivo studies have shown that N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamideinh-172 can improve lung function in animal models of cystic fibrosis, and can also reduce the severity of diarrhea in animal models of secretory diarrhea.

Vorteile Und Einschränkungen Für Laborexperimente

N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamideinh-172 has several advantages for use in lab experiments. It is a highly selective inhibitor of the N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide protein, and does not affect other chloride channels or ion transporters. It is also relatively easy to synthesize, and can be obtained in high purity. However, N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamideinh-172 has some limitations for use in lab experiments. It is not a reversible inhibitor, meaning that its effects cannot be easily reversed once it has bound to the this compound protein. It also has a relatively short half-life in vivo, which can limit its therapeutic potential.

Zukünftige Richtungen

There are several future directions for research on N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamideinh-172. One area of research is the development of more potent and selective inhibitors of the N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide protein. Another area of research is the optimization of the synthesis of N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamideinh-172, to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamideinh-172, and to determine its potential therapeutic applications in other diseases.

Synthesemethoden

The synthesis of N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamideinh-172 involves several steps, including the preparation of the key intermediate 2-chloro-6-fluorobenzylamine, which is then reacted with 3-(1,5-dimethyl-1H-pyrazol-4-yl)acryloyl chloride to form the final product. The synthesis of N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamideinh-172 has been optimized over the years, and several modifications have been made to improve the yield and purity of the compound.

Wissenschaftliche Forschungsanwendungen

N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamideinh-172 has been extensively studied for its potential therapeutic applications in cystic fibrosis. Cystic fibrosis is a genetic disorder that affects the lungs, pancreas, and other organs, and is caused by mutations in the N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide gene. N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamideinh-172 has been shown to selectively inhibit the mutant this compound protein, which is responsible for the symptoms of cystic fibrosis. N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamideinh-172 has also been studied for its potential use in other diseases, such as polycystic kidney disease and secretory diarrhea.

Eigenschaften

Molekularformel

C20H21ClFN5O

Molekulargewicht

401.9 g/mol

IUPAC-Name

(E)-N-[1-[(2-chloro-6-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-(1,5-dimethylpyrazol-4-yl)prop-2-enamide

InChI

InChI=1S/C20H21ClFN5O/c1-12-20(24-19(28)9-8-15-10-23-26(4)13(15)2)14(3)27(25-12)11-16-17(21)6-5-7-18(16)22/h5-10H,11H2,1-4H3,(H,24,28)/b9-8+

InChI-Schlüssel

JEFAQXDDIBDQAD-CMDGGOBGSA-N

Isomerische SMILES

CC1=C(C=NN1C)/C=C/C(=O)NC2=C(N(N=C2C)CC3=C(C=CC=C3Cl)F)C

SMILES

CC1=C(C=NN1C)C=CC(=O)NC2=C(N(N=C2C)CC3=C(C=CC=C3Cl)F)C

Kanonische SMILES

CC1=C(C=NN1C)C=CC(=O)NC2=C(N(N=C2C)CC3=C(C=CC=C3Cl)F)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.